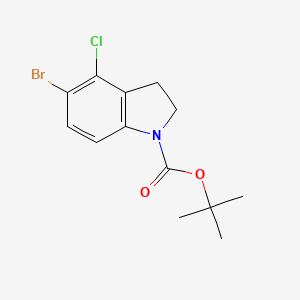

1,1-dimethylethyl 5-bromo-4-chloro-2,3-dihydro-1H-indole-1-carboxylate

Beschreibung

1,1-Dimethylethyl 5-bromo-4-chloro-2,3-dihydro-1H-indole-1-carboxylate (CAS: 1337533-81-9) is a substituted indole derivative characterized by a bicyclic 2,3-dihydroindole core. The molecule features a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a bromine atom at the 5-position, and a chlorine atom at the 4-position of the indole ring (Fig. 1). This compound is cataloged with 95% purity (MFCD31583093) and is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . Its structural rigidity and halogen substituents make it a valuable scaffold for developing bioactive molecules.

Eigenschaften

IUPAC Name |

tert-butyl 5-bromo-4-chloro-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrClNO2/c1-13(2,3)18-12(17)16-7-6-8-10(16)5-4-9(14)11(8)15/h4-5H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLHKFKCMDCCLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Material Preparation

The precursor 1,1-dimethylethyl 4-chloro-2,3-dihydro-1H-indole-1-carboxylate is prepared by esterification of the corresponding indoline with tert-butyl chloroformate under basic conditions.

Selective Halogenation

The key step involves the selective bromination at the 5-position of the indoline ring. This is typically achieved by treating the 4-chloro-substituted indoline ester with N-bromosuccinimide (NBS) in an inert solvent such as dichloromethane (DCM) at room temperature. The reaction proceeds smoothly with high regioselectivity and yields.

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| Bromination | N-bromosuccinimide (NBS), DCM, rt, 1 h | 5-bromo-4-chloro derivative, ~90-94% yield |

The reaction mixture is worked up by aqueous extraction and drying over sodium sulfate, followed by silica gel chromatography to purify the product.

Research Findings and Data

Reaction Yields and Purity

- Bromination with NBS provides the 5-bromo-4-chloro indoline ester in yields ranging from 90% to 94%.

- Purification via silica gel chromatography ensures high purity suitable for further synthetic applications.

Spectroscopic Characterization

Typical characterization includes:

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Esterification | tert-Butyl chloroformate, base (e.g., NaH) | 1,1-dimethylethyl 4-chloroindoline-1-carboxylate | High | Formation of tert-butyl ester |

| 2 | Selective Bromination | N-bromosuccinimide, DCM, rt, 1 h | 1,1-dimethylethyl 5-bromo-4-chloroindoline-1-carboxylate | 90-94 | High regioselectivity bromination |

| 3 | Purification | Silica gel chromatography | Pure target compound | - | Essential for removing impurities |

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Dimethylethyl 5-bromo-4-chloro-2,3-dihydro-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: The bromine and chlorine substituents can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of indole-2,3-dione derivatives.

Reduction: Formation of 2,3-dihydroindole derivatives.

Substitution: Formation of substituted indole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

1,1-Dimethylethyl 5-bromo-4-chloro-2,3-dihydro-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are important heterocyclic systems present in many natural products and drugs. The presence of bromine and chlorine substituents on the indole ring influences the compound's chemical reactivity and biological activity.

Scientific Research Applications

1,1-Dimethylethyl 5-bromo-4-chloro-2,3-dihydro-1H-indole-1-carboxylate has applications in chemistry, biology, medicine, and industry.

Chemistry

- It is used as a building block for synthesizing complex indole derivatives.

Biology

- It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine

- It is investigated for its potential use in drug development, mainly for targeting specific enzymes or receptors.

Industry

- It is used in developing new materials and as a precursor for synthesizing dyes and pigments.

Chemical Reactions

1,1-Dimethylethyl 5-bromo-4-chloro-2,3-dihydro-1H-indole-1-carboxylate can undergo oxidation, reduction, and substitution reactions.

Oxidation

- The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide. The major products formed are indole-2,3-dione derivatives.

Reduction

- The compound can be reduced using hydrogenation or metal hydrides like lithium aluminum hydride, leading to the formation of 2,3-dihydroindole derivatives.

Substitution

- The bromine and chlorine substituents can be replaced by other groups through nucleophilic substitution reactions. Nucleophiles such as amines or thiols can be used in the presence of a base. This leads to the formation of substituted indole derivatives with various functional groups.

Wirkmechanismus

The mechanism of action of 1,1-dimethylethyl 5-bromo-4-chloro-2,3-dihydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The bromine and chlorine substituents can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Physicochemical and Spectroscopic Properties

- Melting Points : Carboxamide derivatives in exhibit higher melting points (233–250°C) compared to the target compound, likely due to stronger intermolecular hydrogen bonding .

- Chromatography : The target compound’s Rf value is unspecified, but analogs in show Rf = 0.67–0.77 in CHCl₃/MeOH (94:6), suggesting moderate polarity .

- Spectroscopy : $^{1}\text{H}$-NMR of related compounds () reveals characteristic indole NH signals at δ 9.25–12.33 ppm and aromatic proton splitting patterns influenced by halogen substituents .

Biologische Aktivität

1,1-Dimethylethyl 5-bromo-4-chloro-2,3-dihydro-1H-indole-1-carboxylate (CAS No. 1337533-81-9) is a synthetic compound belonging to the indole family, characterized by the presence of bromine and chlorine substituents on the indole ring. This unique structural configuration may significantly influence its chemical reactivity and biological activity, making it a subject of interest in various scientific studies.

| Property | Value |

|---|---|

| Molecular Formula | C13H15BrClNO2 |

| Molecular Weight | 332.62 g/mol |

| IUPAC Name | tert-butyl 5-bromo-4-chloro-2,3-dihydroindole-1-carboxylate |

| InChI Key | FTLHKFKCMDCCLY-UHFFFAOYSA-N |

The compound is synthesized through several steps including the formation of the indole core via Fischer indole synthesis, followed by electrophilic aromatic substitution for halogen introduction and esterification to yield the final product .

Antimicrobial Properties

Research indicates that compounds within the indole family exhibit notable antimicrobial properties. For instance, derivatives similar to 1,1-dimethylethyl 5-bromo-4-chloro-2,3-dihydro-1H-indole-1-carboxylate have shown effectiveness against various bacterial strains. The presence of halogen substituents is believed to enhance these activities by increasing lipophilicity and facilitating membrane penetration.

Anticancer Activity

Several studies have explored the anticancer potential of indole derivatives. The compound's structural characteristics may allow it to interact with cellular targets involved in cancer progression. Research has demonstrated that similar compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

The biological activity of 1,1-dimethylethyl 5-bromo-4-chloro-2,3-dihydro-1H-indole-1-carboxylate can be attributed to its ability to inhibit specific signaling pathways. For example, studies on related compounds have shown inhibition of the Fyn/Syk pathway in mast cells, which could suggest potential applications in treating allergic responses .

Case Study: Anticancer Effects

A study involving a related indole derivative demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values in the micromolar range. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function.

Case Study: Antimicrobial Efficacy

Another study reported that a compound structurally similar to 1,1-dimethylethyl 5-bromo-4-chloro-2,3-dihydro-1H-indole-1-carboxylate exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

Research Applications

The compound has several potential applications in:

- Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer agents.

- Chemical Biology : Used as a tool for studying biological processes due to its ability to modulate specific pathways.

- Material Science : Investigated for its properties in developing new materials or dyes due to its unique structural features .

Q & A

Q. Table 1: Comparative Reactivity of Halogenated Indoles

| Position | Electrophile | Reaction Rate (k, s⁻¹) | Major Product |

|---|---|---|---|

| C-4 | Cl₂ | 0.45 | 4-Chloroindole |

| C-5 | Br₂ | 0.72 | 5-Bromoindole |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.